molecular formula C14H14N2O2 B7644430 N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide

Cat. No. B7644430
M. Wt: 242.27 g/mol
InChI Key: BRDFKICVDKNGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide, also known as CPQM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPQM belongs to the class of quinolone derivatives and has been extensively studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide is complex and varies depending on the target cell or organism. In bacteria, this compound acts by inhibiting DNA synthesis and disrupting the bacterial cell wall, leading to cell death. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. In inflammation, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects on cells and organisms. This compound has been shown to inhibit DNA synthesis, disrupt the mitochondrial membrane potential, and activate caspase enzymes in cancer cells. In bacteria, this compound disrupts the cell wall and inhibits DNA synthesis, leading to cell death. In inflammation, this compound inhibits the production of pro-inflammatory cytokines, reducing the severity of inflammation.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments, including its potent antimicrobial, anticancer, and anti-inflammatory properties. This compound is relatively easy to synthesize and can be used in various assays to test its biological activity. However, this compound has limitations, including its potential toxicity and limited solubility in aqueous solutions, which can affect its bioavailability.

Future Directions

There are several future directions for research on N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide. One area of research is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for other diseases, such as viral infections and autoimmune disorders. Additionally, the mechanism of action of this compound in cancer cells and bacteria needs to be further elucidated to optimize its therapeutic potential. Overall, this compound has shown promising results as a potential therapeutic agent, and further research is needed to fully understand its potential applications.

Synthesis Methods

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multi-step reaction involving the condensation of a substituted aniline with a substituted cyclopropane carboxylic acid followed by cyclization and further functionalization. The synthesis of this compound is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide has been studied extensively for its potential therapeutic applications in various fields of medicine. In the field of microbiology, this compound has shown promising results as an antimicrobial agent against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
In the field of oncology, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis in cancer cells.
In the field of inflammation, this compound has been studied for its potential anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammation in animal models.

properties

IUPAC Name

N-cyclopropyl-4-methyl-2-oxo-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-8-10-4-2-3-5-11(10)16-14(18)12(8)13(17)15-9-6-7-9/h2-5,9H,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDFKICVDKNGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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